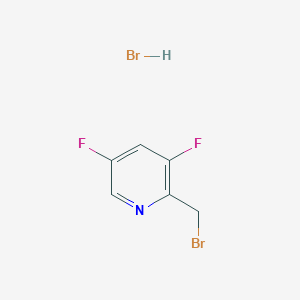

2-(Bromomethyl)-3,5-difluoro-pyridine HBr

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

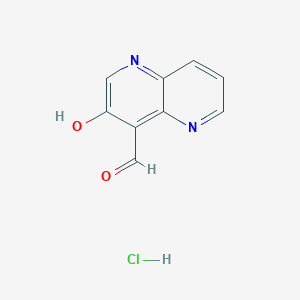

“2-(Bromomethyl)-3,5-difluoro-pyridine HBr” is a pyridine derivative . It is a solid at 20 degrees Celsius . It is white to light yellow in color and appears as a powder or crystal . The molecular formula is C6H6BrN·HBr, and the molecular weight is 252.94 g/mol .

Synthesis Analysis

The bromination of organic molecules has been extensively studied . The electrochemical oxidation of bromide to bromine is a viable strategy to reduce waste by avoiding chemical oxidants . The electrochemical generation of bromine from hydrobromic acid in a flow electrochemical reactor has been investigated . Various alkenes could be converted to their corresponding dibromides, bromohydrines, bromohydrin ethers, and cyclized products in good to excellent yields .

Molecular Structure Analysis

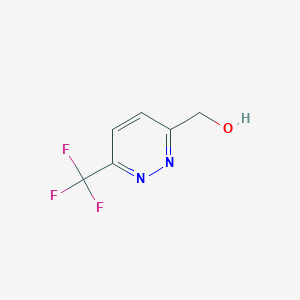

The molecular structure of “2-(Bromomethyl)-3,5-difluoro-pyridine HBr” is represented by the SMILES notation: C1=CC=NC(=C1)CBr.Br .

Chemical Reactions Analysis

The bromination of organic molecules has been extensively studied . The electrochemical oxidation of bromide to bromine is a viable strategy to reduce waste by avoiding chemical oxidants . The electrochemical generation of bromine from hydrobromic acid in a flow electrochemical reactor has been investigated . Various alkenes could be converted to their corresponding dibromides, bromohydrines, bromohydrin ethers, and cyclized products in good to excellent yields .

Physical And Chemical Properties Analysis

“2-(Bromomethyl)-3,5-difluoro-pyridine HBr” is a solid at 20 degrees Celsius . It is white to light yellow in color and appears as a powder or crystal . The molecular formula is C6H6BrN·HBr, and the molecular weight is 252.94 g/mol . It has a melting point of 148.0 to 152.0 degrees Celsius . It is soluble in methanol .

Wirkmechanismus

Target of Action

Brominated compounds like this are often used in organic synthesis, particularly in cross-coupling reactions . They can act as electrophiles, reacting with nucleophiles in various biochemical contexts.

Mode of Action

The mode of action of 2-(Bromomethyl)-3,5-difluoro-pyridine HBr involves its interaction with its targets through electrophilic addition . The bromine in the compound is a very “polarizable” molecule, and the approaching pi bond in the ethene induces a dipole in the bromine molecule . This interaction leads to the formation of new bonds and changes in the molecular structure.

Biochemical Pathways

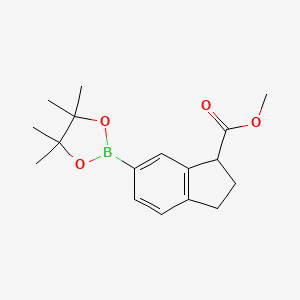

Brominated compounds are often involved in suzuki–miyaura (sm) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process involves the transmetalation of organoboron reagents, which could potentially be affected by the presence of 2-(Bromomethyl)-3,5-difluoro-pyridine HBr .

Result of Action

Brominated compounds can cause significant changes at the molecular level, including the formation of new bonds and changes in molecular structure . These changes can potentially influence cellular processes, although the specific effects would depend on the context of the reaction and the nature of the interacting molecules.

Safety and Hazards

Zukünftige Richtungen

The bromination of organic molecules, including pyridine derivatives, continues to be a topic of significant interest for both small and large scale applications . The application of photochemistry can achieve the desired reactivity without the need for additional reagents or high temperatures . The scalability and productivity of photochemical methods can be significantly enhanced by flow processing .

Eigenschaften

IUPAC Name |

2-(bromomethyl)-3,5-difluoropyridine;hydrobromide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrF2N.BrH/c7-2-6-5(9)1-4(8)3-10-6;/h1,3H,2H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSZRMEULHOEZGO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1F)CBr)F.Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Br2F2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.92 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Bromomethyl)-3,5-difluoro-pyridine hbr | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Hydroxy-3,4-dihydro-1H-benzo[c][1,2]oxaborinine-8-carboxylic acid](/img/structure/B6298687.png)

![2-Oxa-6-aza-spiro[3.3]heptane tosylate](/img/structure/B6298691.png)

![7-Chloro-6-(trifluoromethyl)benzo[b]thiophen-3(2H)-one](/img/structure/B6298704.png)

![tert-Butyl N-[2-(4-methyl-4-piperidyl)ethyl]carbamate oxalate](/img/structure/B6298730.png)